molecular formula C23H37N3O10 B15141018 N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine

N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine

Cat. No.: B15141018
M. Wt: 515.6 g/mol
InChI Key: FCFCXLQCRXEWGE-DSIMMEMBSA-N
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Description

N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is used primarily in scientific research and has shown potential in inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

The synthesis of N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine involves multiple steps. The synthetic route typically includes the protection of amino groups with t-butoxycarbonyl (Boc) groups, followed by the alkylation of the nucleoside. The reaction conditions often require the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity .

Chemical Reactions Analysis

N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine undergoes various chemical reactions, including:

Scientific Research Applications

N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.

    Medicine: Research focuses on its potential as an anticancer agent, targeting lymphoid malignancies.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific enzymes and pathways involved in DNA replication, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine is unique compared to other purine nucleoside analogues due to its specific structure and functional groups. Similar compounds include:

Properties

Molecular Formula

C23H37N3O10

Molecular Weight

515.6 g/mol

IUPAC Name

tert-butyl (3S)-4-[5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C23H37N3O10/c1-22(2,3)35-15(28)8-12(24-20(32)36-23(4,5)6)9-26-19(31)13(10-25(7)21(26)33)18-17(30)16(29)14(11-27)34-18/h10,12,14,16-18,27,29-30H,8-9,11H2,1-7H3,(H,24,32)/t12-,14+,16?,17-,18-/m0/s1

InChI Key

FCFCXLQCRXEWGE-DSIMMEMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CN1C(=O)C(=CN(C1=O)C)[C@H]2[C@H](C([C@H](O2)CO)O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CC(CN1C(=O)C(=CN(C1=O)C)C2C(C(C(O2)CO)O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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